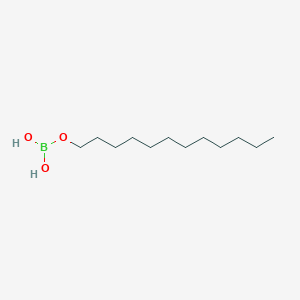

Dodecyl dihydrogen borate

Description

Properties

CAS No. |

134638-14-5 |

|---|---|

Molecular Formula |

C12H27BO3 |

Molecular Weight |

230.15 g/mol |

IUPAC Name |

dodecoxyboronic acid |

InChI |

InChI=1S/C12H27BO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h14-15H,2-12H2,1H3 |

InChI Key |

GRSGENMFUVBJOR-UHFFFAOYSA-N |

SMILES |

B(O)(O)OCCCCCCCCCCCC |

Canonical SMILES |

B(O)(O)OCCCCCCCCCCCC |

Synonyms |

DODECYLBORIC ACID |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Dodecyl Dihydrogen Borate and Analogous Organoboron Compounds

Esterification Reactions of Boric Acid with Long-Chain Alcohols

The most direct route to dodecyl dihydrogen borate (B1201080) involves the esterification of boric acid with dodecanol (B89629). This process can be achieved through several approaches, each with its own advantages and considerations regarding reaction conditions and efficiency.

Direct Esterification Approaches

Direct esterification is a fundamental method for producing borate esters. wikipedia.org This reaction involves the direct interaction of boric acid with an alcohol, in this case, dodecanol, to form the corresponding borate ester and water. wikipedia.org The reaction is an equilibrium process, and to drive it towards the product side, the removal of water is often necessary. wikipedia.org This can be accomplished through azeotropic distillation. researchgate.net

The general reaction can be represented as:

B(OH)₃ + R-OH ⇌ B(OH)₂(OR) + H₂O

In the case of dodecyl dihydrogen borate, "R" represents the dodecyl group (C₁₂H₂₅).

One approach involves heating a mixture of boric acid and the long-chain alcohol. For instance, trialkyl borates can be prepared by reacting three moles of an alcohol with one mole of boric acid in a solvent like toluene, with the water produced being removed via a Dean-Stark trap. asianpubs.org

Catalyst-Assisted Synthesis Routes

To enhance the rate and efficiency of esterification, various catalysts can be employed. Boric acid itself can act as a catalyst, particularly for the selective esterification of α-hydroxycarboxylic acids. nih.govarkat-usa.org However, for the esterification of simple long-chain alcohols, other catalytic systems are often more effective.

A combination of boric acid and sulfuric acid has been shown to catalyze the esterification of carboxylic acids with phenols. arkat-usa.org While this specific example involves a phenol, it highlights the use of a strong acid co-catalyst to promote the reaction. Boronic acids have also been identified as effective catalysts for direct dehydrative esterification. researchgate.net Furthermore, silica-supported boric acid has been utilized as a heterogeneous catalyst for the transesterification of β-keto esters, demonstrating high efficiency under solvent-free conditions. rsc.org

The catalytic cycle often involves the activation of the alcohol or the boric acid by the catalyst. For instance, with silica-supported boric acid, it is proposed that the boric acid adsorbed on the silica (B1680970) surface becomes a more activated half ester of boronic acid, which then reacts with the alcohol. rsc.org

Solvent Effects on Esterification Selectivity and Yield

The choice of solvent can significantly influence the equilibrium and, consequently, the yield and selectivity of the esterification reaction. researchgate.netnjit.edu Solvents are known to have a strong impact on the rates of a wide array of chemical reactions. researchgate.net

In the context of boric acid esterification, a solvent extraction method has been developed to determine the equilibrium constants for the reaction of boric acid with various alcohols. njit.edu This method involves reacting boric acid with an alcohol and then using a solvent to isolate the formed ester for quantification. njit.edu The polarity of the solvent can have a substantial effect on the reaction. researchgate.net For example, in the esterification of acetic acid with ethanol, acetonitrile (B52724) (ACN) was found to promote the reaction, while dimethylformamide (DMF) suppressed it. researchgate.net

Deep eutectic solvents (DES) based on boric acid have also been explored to intensify selective Fischer esterification. researchgate.net For instance, a DES formed from tetrapropylammonium (B79313) bromide (TPAB) and boric acid was found to efficiently catalyze the esterification of glycerol (B35011) with lauric acid. researchgate.net The DES helps to create a homogeneous reaction system and can also provide a specific spatial effect that improves selectivity. researchgate.net

| Parameter | Effect on Esterification | Example |

| Catalyst | Can significantly increase reaction rate and yield. | Silica-supported boric acid for transesterification. rsc.org |

| Solvent Polarity | Influences reaction equilibrium and rate. | Acetonitrile promotes esterification while DMF suppresses it in certain systems. researchgate.net |

| Water Removal | Drives the equilibrium towards product formation. | Azeotropic distillation using a Dean-Stark trap. asianpubs.org |

| Reactant Ratio | Affects the degree of esterification (mono-, di-, or tri-ester). | Using a 3:1 molar ratio of alcohol to boric acid favors the formation of trialkyl borates. asianpubs.org |

Functionalization Strategies for Boron-Containing Frameworks with Alkyl Moieties

An alternative to direct esterification is the modification of pre-existing boron-containing structures to introduce the desired dodecyl group. This can be achieved through alkylation of hydroxy-substituted borates or by grafting organic chains onto inorganic borate substrates.

Alkylation of Hydroxy-Substituted Borates

This strategy involves starting with a borate that already possesses hydroxyl groups and then attaching the alkyl chain. For instance, alkoxy derivatives of the closo-decaborate anion have been synthesized by alkylating the corresponding hydroxy derivatives with alkyl bromides. researchgate.net While this example deals with a more complex borane (B79455) cluster, the principle of alkylating a B-OH group is applicable.

Organoboranes can be alkylated using various reagents. For example, the reaction of organoboranes with α-halocarbanions can lead to the formation of new carbon-carbon bonds, effectively transferring an alkyl group to the alpha position of various functional derivatives. google.com Another approach involves the reaction of 1,1-bis(pinacolboronate) esters with alkyl halides in the presence of a metal alkoxide, which proceeds through the generation of a boron-stabilized carbanion.

| Alkylation Method | Reactants | Product |

| Alkylation of Hydroxy-closo-decaborate | [1-B₁₀H₉OH]²⁻ and Alkyl Bromide | [1- and 2-B₁₀H₉OR]²⁻ researchgate.net |

| Alkylation with α-Halocarbanions | (R-)₃B and Br-CH₂-COO-C₂H₅ + Base | R-CH₂-COO-C₂H₅ google.com |

| Deborylative Alkylation | 1,1-bis(pinacolboronate) esters and Alkyl Halides | Organoboronate compounds |

Grafting Techniques for Organic Chains onto Inorganic Borate Substrates

Grafting involves attaching polymer or long organic chains onto the surface of an inorganic material. This is a common strategy for modifying the surface properties of materials. For instance, dodecyl dihydrogen phosphate (B84403) has been grafted onto the surface of composite particles containing magnesium borate whiskers to create a hydrophobic surface. rsc.orgscispace.com

Several "grafting from" techniques, such as controlled radical polymerization (CRP), can be used to grow polymer chains directly from a substrate surface. mdpi.comacs.org These methods allow for precise control over the grafting density and the length of the attached chains. mdpi.com While often applied to silica or other metal oxides, these principles can be extended to borate-containing substrates.

Another approach involves the mechanical dry powder coating of anhydrous borax (B76245) powders with stearic acid, which alters the hydrophilic surface to be hydrophobic. dergipark.org.tr This method demonstrates a physical approach to modifying the surface of a borate material with a long-chain organic molecule.

Green Chemistry Approaches in Dodecyl Dihydrogen Borate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organoboron compounds to minimize environmental impact and enhance sustainability. These approaches focus on the use of safer solvents, catalytic methods, and energy-efficient processes.

Catalyst-Free and Solvent-Free Synthesis: A significant advancement in green chemistry is the development of catalyst-free and solvent-free reaction conditions. For instance, the hydroboration of various alkenes and alkynes with catecholborane can proceed efficiently without a catalyst or solvent, often at room temperature or with gentle heating. researchgate.net This methodology, if applied to 1-dodecene (B91753), could offer a direct and atom-economical route to a dodecylboron intermediate, which could then be hydrolyzed to dodecyl dihydrogen borate. The absence of both a metal catalyst and a solvent simplifies purification, reduces waste, and lowers energy consumption. researchgate.netresearchgate.net

Borate Ester Catalysis: Borate esters themselves have emerged as effective and environmentally benign catalysts for various organic transformations, such as amide bond formation. nih.govresearchgate.netthieme.de This catalytic activity of borate esters suggests the potential for autocatalytic pathways in their own synthesis under certain conditions. The use of a simple, commercially available borate ester catalyst can lead to high efficiency and a significant reduction in process mass intensity (PMI). nih.govresearchgate.net Research into borate ester-catalyzed amidations has highlighted the use of solvents like tert-amyl methyl ether (TAME), which are considered more "industrially preferred" and have lower boiling points, reducing the energy requirements of the process. nih.govresearchgate.net

Enzymatic Catalysis: Enzymatic catalysis represents a promising green alternative for the synthesis of borate esters. Lipases, for example, have been explored for the esterification of boric acid under mild conditions (e.g., 40°C, pH 7). While current yields for some borate esters using this method are moderate (50-60%), the approach is inherently sustainable due to the biodegradable nature of the enzyme catalyst and the mild reaction conditions. Further research and enzyme engineering could enhance the efficiency of this method for long-chain alkyl borates like dodecyl dihydrogen borate.

The following table summarizes key green chemistry approaches applicable to the synthesis of analogous organoboron compounds.

Interactive Data Table: Green Chemistry Approaches in Organoboron Synthesis

| Approach | Key Features | Potential Application to Dodecyl Dihydrogen Borate Synthesis | Relevant Findings |

|---|

| Catalyst-Free & Solvent-Free Hydroboration | - No metal catalyst required

Scale-Up Considerations for Laboratory Synthesis to Industrial Production

Transitioning the synthesis of dodecyl dihydrogen borate from a laboratory setting to industrial-scale production necessitates careful consideration of several factors to ensure process viability, cost-effectiveness, and safety. While specific techno-economic data for dodecyl dihydrogen borate is not available, analysis of related borate ester and organoboron compound production provides valuable insights. researchgate.netdergipark.org.tr

Process Design and Optimization: For the industrial production of alkyl borates, continuous processing is often favored over batch processing due to its potential for higher throughput, better consistency, and improved safety. A common industrial method for producing borate esters involves the reaction of boric acid with an alcohol. google.com In the case of dodecyl dihydrogen borate, this would involve reacting boric acid with 1-dodecanol.

A key challenge in borate ester synthesis is the removal of water, which is a byproduct of the esterification reaction, to drive the equilibrium towards the product. wikipedia.org On an industrial scale, this is often achieved through azeotropic distillation. For lower aliphatic alcohols, extractive distillation might be employed to separate the alkyl borate from the alcohol-water azeotrope. google.com Given the high boiling point of 1-dodecanol, vacuum distillation would likely be necessary to remove water and unreacted starting materials without degrading the product.

Reactor Design and Material Selection: The choice of reactor is critical for efficient and safe industrial production. For continuous processes, a series of stirred-tank reactors (CSTRs) or a plug flow reactor (PFR) could be employed. The materials of construction must be resistant to corrosion by boric acid and any catalysts used. Stainless steel reactors are commonly used for such processes. dergipark.org.tr

Economic and Efficiency Metrics: A techno-economic analysis (TEA) is crucial for assessing the commercial feasibility of an industrial process. researchgate.netdergipark.org.tr Key parameters to consider include:

Raw Material Costs: The cost of boric acid and 1-dodecanol will be a major component of the operating expenditure.

Capital Expenditure (CAPEX): This includes the cost of reactors, distillation columns, pumps, and other process equipment. For a 10,000 ton/year zinc borate production plant, the fixed investment cost was estimated to be around $22.78 million. dergipark.org.tr

Operating Expenditure (OPEX): This encompasses raw materials, energy consumption (for heating, cooling, and distillation), labor, and waste disposal.

Process Mass Intensity (PMI): This metric, central to green chemistry, quantifies the total mass of materials used (raw materials, solvents, reagents) per unit mass of the final product. A lower PMI indicates a more efficient and sustainable process. Catalytic methods, particularly those that are solvent-free, can significantly reduce the PMI. nih.govresearchgate.net

The following table outlines key considerations for scaling up the production of a long-chain alkyl borate like dodecyl dihydrogen borate.

Interactive Data Table: Scale-Up Considerations for Alkyl Borate Production

| Factor | Laboratory Scale | Industrial Scale | Key Considerations for Dodecyl Dihydrogen Borate |

|---|---|---|---|

| Process Type | Batch | Continuous or Large Batch | Continuous process for efficiency and consistency. google.com |

| Water Removal | Dean-Stark trap, drying agents | Azeotropic or vacuum distillation | Vacuum distillation due to the high boiling point of 1-dodecanol. |

| Purification | Column chromatography, recrystallization | Distillation, crystallization | Fractional distillation under vacuum to separate the product from impurities. |

| Catalyst | Homogeneous catalysts | Heterogeneous catalysts or catalyst-free systems | Heterogeneous catalysts for ease of separation and reuse; catalyst-free for reduced waste. researchgate.net |

| Solvent | Various organic solvents | Greener, recyclable solvents or solvent-free | Use of high-boiling, non-polar solvents if necessary, or ideally a solvent-free process. researchgate.net |

| Economic Analysis | Not a primary focus | Crucial for viability (CAPEX, OPEX, PMI) researchgate.netdergipark.org.tr | High cost of 1-dodecanol will be a significant factor in the overall process economics. |

Molecular Structure, Bonding, and Electronic Properties

Theoretical Investigations of Borate (B1201080) Ester Conformations

The twelve-carbon dodecyl chain can adopt numerous conformations due to rotation around its carbon-carbon single bonds. The most stable conformations seek to minimize steric hindrance and torsional strain. The primary rotational isomers for any C-C bond in the chain are the lower-energy anti (dihedral angle of ~180°) and higher-energy gauche (dihedral angle of ~60°) conformations.

While classic intramolecular hydrogen bonding is plausible, the field of boron chemistry also includes the phenomenon of dihydrogen bonding (DHB). A DHB is an interaction of the type X-Hδ+···Hδ--Y, involving a protic hydrogen (like in O-H) and a hydridic hydrogen (one with a partial negative charge, typically bonded to a less electronegative element like boron). wikipedia.org In the specific case of dodecyl dihydrogen borate, there are no B-H bonds, so true dihydrogen bonding is not possible. However, theoretical studies on related boron compounds, such as amine-boranes, have extensively characterized DHBs, noting their importance in molecular association and stabilization. wikipedia.org The analysis of potential intramolecular hydrogen bonds in dodecyl dihydrogen borate would employ similar computational tools, such as Quantum Theory of Atoms in Molecules (QTAIM), to identify bond critical points and characterize the nature of the interaction. ias.ac.in

Quantum Chemical Calculations of Dodecyl Dihydrogen Borate

To gain a deeper, quantitative understanding of the molecule's structure and properties, quantum chemical calculations are employed. These methods solve approximations of the Schrödinger equation to provide detailed information on electron distribution, orbital energies, and bonding characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. nih.gov For dodecyl dihydrogen borate, DFT calculations, often using functionals like B3LYP or ωB97X-D, can provide key insights. researchgate.netfrontiersin.org

Optimized Geometry: DFT is used to find the lowest energy structure of the molecule, predicting bond lengths and angles. For the borate headgroup, B(OH)₂(OR), calculations on analogous molecules show the boron center adopts a trigonal planar geometry, with B-O bond lengths around 1.37 Å for B-OH and slightly longer for the B-OR bond. acs.org The O-B-O angles are all close to 120°.

Electronic Properties: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO is typically located on the oxygen lone pairs, indicating these are the sites of electron donation. The LUMO is centered on the vacant p-orbital of the boron atom, confirming its nature as a Lewis acid, or an electron pair acceptor. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical reactivity and electronic stability.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecular surface. For dodecyl dihydrogen borate, the map would show negative potential (red) around the oxygen atoms and positive potential (blue) around the hydroxyl hydrogens and, to a lesser extent, the boron atom, visually representing the sites for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative DFT-Calculated Properties for a Model Borate Ester (Trimethyl Borate)

This table provides representative data from DFT calculations on a simpler borate ester to illustrate the type of information obtained.

| Property | Calculated Value | Description |

| B-O Bond Length | 1.365 Å | The distance between the boron and oxygen atoms. |

| O-B-O Bond Angle | 120.0° | The angle between the oxygen atoms around the central boron. |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital, indicating ionization potential. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron affinity. |

| HOMO-LUMO Gap | 8.7 eV | An indicator of chemical stability. |

| Mulliken Charge on Boron | +0.75 e | Partial positive charge, indicating its Lewis acidic character. |

| Mulliken Charge on Oxygen | -0.55 e | Partial negative charge, indicating its Lewis basic character. |

Note: These values are illustrative and would differ for dodecyl dihydrogen borate due to the different substituent groups.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT for certain properties, albeit at a greater computational cost. ias.ac.inchemrxiv.org These methods are particularly valuable for precisely characterizing the nature of chemical bonds.

For dodecyl dihydrogen borate, ab initio calculations would be used to:

Benchmark Geometries: Provide highly accurate bond lengths and angles against which DFT results can be compared. geoscienceworld.org

Characterize B-O Bonds: Investigate the degree of π-character in the B-O bonds. The lone pairs on the oxygen atoms can donate electron density into the empty p-orbital of the sp²-hybridized boron atom. This partial double-bond character strengthens and shortens the B-O bonds and is a key feature of borate and boronic ester chemistry. Ab initio calculations can quantify this effect more accurately than some DFT methods.

Energy Decomposition Analysis (EDA) is a computational technique used to dissect the total interaction energy between two molecular fragments into physically meaningful components. researchgate.net To analyze the hypothetical intramolecular hydrogen bond in dodecyl dihydrogen borate, one could define the fragments as the dodecyloxy group (-OC₁₂H₂₅) and the B(OH)₂ moiety, or more simply, analyze the interaction between the hydroxyl hydrogen and the ester oxygen.

The total interaction energy (ΔE_int) is typically broken down as follows:

ΔE_int = ΔE_elec + ΔE_Pauli + ΔE_orb + ΔE_disp

ΔE_elec (Electrostatic): The classical electrostatic interaction between the unperturbed charge distributions of the fragments. For a hydrogen bond, this is a major attractive component.

ΔE_Pauli (Pauli Repulsion): The strong, short-range repulsion that arises from the interaction between filled orbitals of the fragments, as dictated by the Pauli exclusion principle.

ΔE_orb (Orbital Interaction): The stabilizing energy gained from the mixing of occupied and unoccupied orbitals between the fragments, which represents charge transfer and polarization.

ΔE_disp (Dispersion): The attractive energy arising from electron correlation effects, also known as London dispersion forces.

An EDA of the intramolecular hydrogen bond would likely show that the interaction is primarily stabilized by electrostatic and orbital interaction terms, which is characteristic of strong hydrogen bonding. This analysis provides a quantitative picture of the forces holding the interaction together. Studies on dihydrogen bonds in boron-containing systems have successfully used EDA to reveal the nature and strength of these non-covalent interactions. ias.ac.in

Crystal Structure Analysis of Related Alkyl Borate Compounds

While specific crystal structure data for dodecyl dihydrogen borate is not available in the cited literature, analysis of related organoborate compounds provides significant insight into the expected structural characteristics. Techniques such as single-crystal X-ray diffraction (XRD) are fundamental in determining the precise three-dimensional arrangement of atoms, including unit cell dimensions, space group, and bond lengths/angles. mdpi.comresearchgate.net For instance, the analysis of sodium tetrabenzylborate, an analogue containing alkyl groups bonded to a borate center, reveals detailed crystallographic information. mdpi.com

At room temperature (25 °C), sodium tetrabenzylborate crystallizes in the tetragonal system, but it undergoes a phase transition to a monoclinic system at low temperatures (–100 °C). mdpi.com This demonstrates that the crystal packing of such borate compounds can be sensitive to temperature. The crystallographic data for both phases of sodium tetrabenzylborate are summarized below, offering a valuable reference for the potential solid-state structure of similar long-chain alkyl borates. mdpi.comresearchgate.net

| Parameter | Value at 25 °C (RT) | Value at –100 °C (LT) |

|---|---|---|

| Crystal System | Tetragonal | Monoclinic |

| Space Group | I4̅ | P21 |

| a (Å) | 14.9406(8) | 14.0787(4) |

| b (Å) | 14.9406(8) | 5.7733(2) |

| c (Å) | 5.7838(4) | 14.8056(4) |

| β (°) | 90 | 96.021(1) |

| Volume (Å3) | 1291.07(13) | 1250.32(7) |

Spectroscopic Fingerprinting of Dodecyl Dihydrogen Borate

A suite of spectroscopic techniques is indispensable for the complete structural elucidation and characterization of dodecyl dihydrogen borate. These methods probe the nuclear and electronic environments within the molecule, providing a unique "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹¹B NMR)

NMR spectroscopy is a powerful tool for determining the molecular structure of borate esters. rsc.org A combination of ¹H, ¹³C, and ¹¹B NMR experiments would be required for the full characterization of dodecyl dihydrogen borate.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dodecyl chain. These would include a triplet for the terminal methyl (–CH₃) group around 0.8-0.9 ppm, a large multiplet for the internal methylene (B1212753) (–CH₂–) groups between 1.2-1.7 ppm, and a distinct triplet for the methylene group attached to the borate oxygen (–CH₂–O–B) at a downfield shift, typically around 3.7-4.2 ppm due to the deshielding effect of the oxygen atom. chemicalbook.comchemicalbook.comlibretexts.orglibretexts.org The two protons of the dihydrogen borate group (–B(OH)₂) would likely appear as a broad singlet, the position of which could be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon in a unique chemical environment. libretexts.orglibretexts.org The dodecyl chain would produce a series of peaks in the aliphatic region (10-35 ppm), with the terminal methyl carbon appearing at ~14 ppm. The carbon attached to the borate ester oxygen (–CH₂–O–B) would be shifted significantly downfield to approximately 60-65 ppm. libretexts.orgpressbooks.pub

¹¹B NMR: ¹¹B NMR spectroscopy is particularly diagnostic for boron-containing compounds. researchgate.net The chemical shift of the boron nucleus is highly sensitive to its coordination number and the nature of its substituents. For a tricoordinate borate ester like dodecyl dihydrogen borate, the ¹¹B signal is expected to appear in the range of +18 to +33 ppm. sdsu.edunih.gov The specific shift provides information about the electronic environment of the boron atom. nih.gov

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | –CH₃ | 0.8 – 0.9 | libretexts.org |

| ¹H | –(CH₂)₁₀– | 1.2 – 1.7 | chemicalbook.com |

| ¹H | –CH₂–O– | 3.7 – 4.2 | chemicalbook.com |

| ¹H | –B(OH)₂ | Variable, broad | |

| ¹³C | –CH₃ | ~14 | libretexts.org |

| ¹³C | –(CH₂)₁₀– | ~22 – 32 | libretexts.org |

| ¹³C | –CH₂–O– | ~60 – 65 | libretexts.orgpressbooks.pub |

| ¹¹B | R–O–B(OH)₂ | +18 – +33 | sdsu.edunih.gov |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and Raman, are essential for identifying the functional groups present in a molecule. For dodecyl dihydrogen borate, the spectra would be dominated by vibrations from the long alkyl chain and the borate headgroup. researchgate.netcdnsciencepub.com

Key expected absorption bands in the FTIR spectrum include strong C–H stretching vibrations from the dodecyl chain's CH₂ and CH₃ groups in the 2850–2960 cm⁻¹ region. A very prominent and broad band corresponding to O–H stretching of the B(OH)₂ group would be expected around 3200-3400 cm⁻¹. researchgate.net The asymmetric B–O stretching vibration is one of the most characteristic peaks for borate esters and typically appears as a strong, broad band in the 1350–1450 cm⁻¹ region for trigonal boron. researchgate.netcdnsciencepub.com Other significant peaks would include C–H bending vibrations (~1465 cm⁻¹), in-plane B–O–H bending (~1190 cm⁻¹), and C–O stretching (~1020 cm⁻¹). researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~3200 – 3400 (broad, strong) | O–H stretch | B(OH)₂ | researchgate.net |

| ~2850 – 2960 (strong) | C–H stretch | –(CH₂)₁₁CH₃ | |

| ~1465 (medium) | C–H bend (scissoring) | –CH₂– | |

| ~1350 – 1450 (strong, broad) | Asymmetric B–O stretch | B–O | researchgate.netcdnsciencepub.com |

| ~1190 (medium) | In-plane B–O–H bend | B–O–H | researchgate.net |

| ~1020 (medium) | C–O stretch | –CH₂–O– | |

| ~880 (medium) | Asymmetric B–O stretch (out-of-plane) | B–O | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of the elements within a material. uwo.ca For dodecyl dihydrogen borate, XPS analysis would provide the binding energies of the core-level electrons for boron (B 1s), oxygen (O 1s), and carbon (C 1s).

The C 1s spectrum would primarily show a large peak around 285.0 eV, corresponding to C-C and C-H bonds in the alkyl chain. A smaller component at a slightly higher binding energy (~286.5 eV) would be expected for the carbon atom bonded to oxygen (C-O). The O 1s spectrum would be deconvoluted into at least two peaks: one for the B-O-C linkage and another for the B-O-H groups, typically appearing in the 532-534 eV range. researchgate.netarxiv.org The B 1s peak for a borate ester is expected to be found around 192-194 eV, which is indicative of boron in a +3 oxidation state bonded to oxygen. arxiv.orgxpsdatabase.net

Reaction Mechanisms and Chemical Behavior of Dodecyl Dihydrogen Borate

Hydrolytic Stability and Degradation Pathways in Aqueous Environments

The stability of dodecyl dihydrogen borate (B1201080) in the presence of water is a critical factor in its chemical behavior. Like other borate esters, it undergoes hydrolysis, a process that is significantly influenced by the pH of the aqueous environment.

pH-Dependent Hydrolysis Kinetics of Borate Esters

The hydrolysis of borate esters is a well-documented process that is highly dependent on pH. acs.org Generally, these esters exhibit greater stability in neutral or acidic conditions and are more susceptible to degradation under basic conditions. researchgate.netscribd.com The hydrolysis mechanism often involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the electron-deficient boron atom. njit.edu

The rate of hydrolysis is also influenced by the steric hindrance around the boron atom. Studies on various alkyl borates have shown that the rate of hydrolysis decreases as the length and branching of the alkyl chain increase. njit.edu For instance, early research comparing the hydrolysis of several n-alkyl borates found that methyl borate hydrolyzes almost instantaneously, while longer chain esters like n-propyl, n-butyl, and n-amyl borate hydrolyze over much longer periods. wikipedia.org This trend is attributed to the increased steric bulk of the longer alkyl groups, which hinders the approach of the nucleophilic water molecule to the boron center.

Specific kinetic data for dodecyl borate in a 60% aqueous dioxane solution demonstrates this trend, showing a significantly longer half-life compared to its shorter-chain counterparts. This indicates a greater hydrolytic stability conferred by the long dodecyl chain.

| Alkyl Borate Ester | Half-Life (minutes) in 60% Aqueous Dioxane at 21°C |

|---|---|

| Methyl Borate | < 1 |

| Ethyl Borate | < 1 |

| n-Propyl Borate | 1.0 |

| n-Butyl Borate | 2.5 |

| n-Amyl Borate | 4.0 |

| n-Hexyl Borate | 7.5 |

| n-Octyl Borate | 16.0 |

| n-Dodecyl Borate | 18.0 |

Table 1: Comparative half-lives of various n-alkyl borate esters, illustrating the increase in hydrolytic stability with longer alkyl chains. Data sourced from a study by Edwards, et al. njit.edu

Formation of Boric Acid and Dodecyl Alcohol as Degradation Products

C₁₂H₂₅OB(OH)₂ + 2 H₂O ⇌ B(OH)₃ + C₁₂H₂₅OH + H₂O

This reaction is reversible, though in the presence of a large excess of water, the equilibrium lies far to the right, favoring the degradation products. The formation of boric acid and dodecanol (B89629) is a key consideration in applications where the compound might be exposed to moisture, as the properties of the degradation products differ significantly from the parent ester.

Dihydrogen Bond Interactions in Boron-Hydrogen Systems

Dihydrogen bonding is a specific type of hydrogen bond where a protonic hydrogen atom (Hδ+) interacts with a hydridic hydrogen atom (Hδ-). This interaction is particularly relevant for compounds containing B-H bonds, such as borane (B79455) and borohydride (B1222165) derivatives.

Mechanisms of Dihydrogen Bonding in Borate Anions and Clusters

In boron-containing systems, the hydrogen atoms bonded to boron are hydridic (negatively polarized) due to boron's lower electronegativity compared to hydrogen. These B-Hδ- groups can act as hydrogen bond acceptors, interacting with proton donors like N-H or O-H groups. mdpi.comacs.org This B-Hδ-···Hδ+-X interaction is known as a dihydrogen bond. mdpi.com

These bonds are electrostatic in nature and play a significant role in the structure and reactivity of boron hydrides. For example, in the solid state, the intermolecular B-H···H-N attractions in ammonia (B1221849) borane (H₃NBH₃) are responsible for it being a solid, whereas the analogous ethane (B1197151) (H₃CCH₃) is a gas. mdpi.com The formation of dihydrogen bonds is often considered a precursor step to the elimination of molecular hydrogen (H₂). mdpi.com

Influence of Alkyl Chains on Dihydrogen Bond Strength and Orientation

The presence and nature of alkyl chains can influence the formation and strength of dihydrogen bonds. While specific research on dodecyl dihydrogen borate is limited, studies on related systems provide valuable insights. For instance, computational and experimental work on the formation of the diammoniate of diborane (B8814927) has shown that the presence of methyl groups on a related borane complex makes it less effective at forming dihydrogen bonds compared to the unsubstituted analogue. acs.org

This suggests that alkyl groups, including the long dodecyl chain, can sterically hinder the approach of a proton donor to the hydridic B-H group. This steric hindrance would likely weaken the resulting dihydrogen bond. The long, flexible dodecyl chain could also influence the orientation of interacting molecules, potentially leading to less favorable geometries for strong dihydrogen bonding compared to smaller, less sterically demanding substituents.

Reactivity as a Lewis Acid and Brønsted Acid (in relevant contexts)

The boron atom in dodecyl dihydrogen borate, with its vacant p-orbital, imparts acidic character to the molecule.

Borate esters are generally classified as mild Lewis acids, capable of accepting an electron pair. google.comrsc.org Their Lewis acidity is weaker than that of boranes due to the electron-donating effect of the oxygen atoms, whose lone pairs interact with the empty p-orbital on the boron atom. rsc.org The Lewis acidity can be further modulated by the nature of the groups attached to the oxygen atoms. Bulky substituents, such as the dodecyl group, can sterically hinder the approach of a Lewis base to the boron center, thereby decreasing the compound's Lewis acidity compared to borate esters with smaller alkyl groups. rsc.org

While not a Brønsted acid in the traditional sense of donating a proton directly, dodecyl dihydrogen borate can act as a Brønsted acid in aqueous solutions through an indirect mechanism. rsc.org The Lewis acidic boron atom can accept a hydroxide ion from water, leading to the formation of a tetrahedral boronate anion and the release of a hydronium ion (H₃O+). researchgate.netrsc.org This ionization of water increases the proton concentration in the solution, which is characteristic of Brønsted acidity. The equilibrium of this reaction, and thus the effective pKa, is influenced by factors that affect the Lewis acidity of the boron center.

Mechanisms in Complexation and Chelation Reactions with Metal Ions

Dodecyl dihydrogen borate, as a member of the boronic acid family, exhibits characteristic reactivity towards metal ions, primarily through the functionality of its boronic acid group (-B(OH)₂). The mechanisms of these interactions are rooted in the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds. While direct research on the complexation and chelation of dodecyl dihydrogen borate with metal ions is specific, the general principles governing boronic acid interactions provide a strong framework for understanding its chemical behavior.

The interaction of boronic acids with metal ions can be multifaceted, often involving the formation of a complex where the metal ion is coordinated. The process is significantly influenced by the reaction conditions, particularly pH, which dictates the form of the boronic acid present in the solution. Boronic acids exist in equilibrium between the neutral, trigonal planar form (RB(OH)₂) and the anionic, tetrahedral boronate form (RB(OH)₃⁻). Both forms can be kinetically reactive. researchgate.net

The primary mechanism for complexation often involves the displacement of one of the hydroxyl groups on the boron atom by a suitable ligand that is also coordinated to a metal ion. In many instances, the boronic acid does not bind directly to the metal ion but rather interacts with a chelating ligand already bound to the metal. This can lead to the formation of ternary complexes.

Chelation is a specific type of complexation where a ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. ebsco.com In the context of dodecyl dihydrogen borate, chelation involving the boronic acid moiety would typically require the presence of a poly-dentate ligand that can coordinate to both the boron atom and the metal ion. For example, a ligand with a diol group and another functional group capable of binding a metal ion could facilitate such a chelation. Boronic acids are well-known for their ability to form stable cyclic esters with diols. nih.gov This principle can be extended to metal complexes where a diol-containing ligand is coordinated to a metal.

The role of the dodecyl group in these reactions is primarily to impart significant hydrophobic character to the molecule, influencing its solubility and potential for aggregation in different solvent systems. This long alkyl chain does not directly participate in the chemical bonding of complexation but can affect the accessibility of the boronic acid group to metal ions or ligands in solution through steric hindrance.

Research on various boronic acids has demonstrated their ability to interact with a range of metal ions. The effectiveness of different metal ions in promoting reactions such as deboronation follows a general order, which can provide insights into their potential for complex formation. One study established the order of effectiveness for metal ion-catalyzed protodeboronation of arylboronic acids as Cu(II) > Pb(II) > Ag(I) > Cd(II) > Zn(II) > Co(II) > Mg(II) > Ni(II). wiley-vch.de This suggests a varying affinity of these metal ions for interaction with the boronic acid functional group.

The formation of iminoboronate complexes is another relevant mechanism, particularly when primary amines are present. The reaction between a boronic acid and an amine can be enhanced by the presence of a metal ion, which can act as a template or catalyst for the reaction. rsc.org

Detailed research findings on the complexation of various boronic acids with metal ions highlight the versatility of these interactions. For instance, the formation of stable complexes with Cu(II) has been noted, often involving other ligands that facilitate the interaction. rsc.org Similarly, the involvement of iron in complexes with boronic acid derivatives has been explored, indicating the potential for dodecyl dihydrogen borate to participate in similar chemistry. academicjournals.org

The following table summarizes the types of metal ions that have been shown to interact with boronic acids, which can be extrapolated to the potential interactions of dodecyl dihydrogen borate.

| Metal Ion | Type of Interaction/Complex | Reference |

| Cu(II) | Catalysis of protodeboronation, formation of ternary complexes | wiley-vch.dersc.org |

| Pb(II) | Catalysis of protodeboronation | wiley-vch.de |

| Ag(I) | Catalysis of protodeboronation | wiley-vch.de |

| Cd(II) | Catalysis of protodeboronation | wiley-vch.de |

| Zn(II) | Catalysis of protodeboronation, formation of complexes with Schiff bases | wiley-vch.denih.gov |

| Co(II) | Catalysis of protodeboronation, formation of complexes with Schiff bases | wiley-vch.denih.gov |

| Ni(II) | Catalysis of protodeboronation, formation of complexes with Schiff bases | wiley-vch.denih.gov |

| Fe(III) | Formation of complexes with Schiff bases and other ligands | academicjournals.orgnih.gov |

Advanced Applications Research of Dodecyl Dihydrogen Borate and Its Derivatives in Functional Materials

Surface Modification and Interfacial Engineering

The efficacy of inorganic additives in polymer matrices is often dictated by the quality of the interface between the two dissimilar phases. Surface modification of borate (B1201080) compounds, particularly with long-chain organic molecules, is a key strategy to improve their performance. Research has increasingly focused on using long-chain organophosphorus compounds, such as dodecyl dihydrogen phosphate (B84403) (DDP), to modify borate particles, creating sophisticated inorganic-organic hybrid materials. rsc.orgsemanticscholar.orgresearchgate.net

A significant challenge in creating polymer composites is the tendency of inorganic fillers to agglomerate due to their hydrophilic nature and incompatibility with the hydrophobic polymer matrix. mdpi.com Grafting DDP onto the surface of borate particles, such as magnesium borate whiskers (MBW), fundamentally alters their surface properties. rsc.orgsemanticscholar.org This process creates a hydrophobic surface on the borate particles. rsc.orgsemanticscholar.orgscispace.com

The long alkyl chain of the dodecyl group is compatible with polymer matrices like epoxy resin, acting as a compatibilizer or coupling agent. semanticscholar.orgnih.gov This enhanced compatibility improves the dispersion of the borate particles throughout the polymer, leading to a more homogeneous composite material. nih.gov The improved interfacial interaction strengthens the final composite, as seen in systems where DDP is grafted onto layered double hydroxide (B78521) (LDH) coated magnesium borate whiskers. x-mol.comresearchgate.net This surface modification strategy is crucial for translating the intrinsic properties of the borate fillers into macroscopic performance enhancements in the final product. acs.org

The synthesis of advanced functional materials often involves creating inorganic-organic hybrids that leverage the properties of both components. A common method involves a multi-step process where a borate core is first prepared or combined with another inorganic material, followed by surface functionalization with an organic compound. rsc.orgsemanticscholar.orgnih.gov

One prominent example is the creation of a hybrid flame retardant where magnesium borate whiskers (MBW) are first coated with a layer of hydrated alumina (B75360) (HA) via a chemical liquid deposition method. rsc.orgsemanticscholar.orgscispace.com Subsequently, dodecyl dihydrogen phosphate (DDP) is grafted onto the surface of these composite particles (MBW@HA) to form the final inorganic-organic hybrid, designated as MBW@HA–DDP. rsc.orgsemanticscholar.orgscispace.com A similar approach involves coating magnesium borate rods or whiskers with layered double hydroxides (LDH) before grafting with DDP, creating MBW@LDH–DDP hybrids. x-mol.comresearchgate.net These hybrid structures possess a hydrophobic surface and are designed to act as highly effective multifunctional additives in polymer systems. rsc.orgsemanticscholar.org

Functional Additives in Polymer Composites

Borate compounds are well-established as effective halogen-free flame retardants in polymers. nih.govborax.com Their derivatives, particularly the inorganic-organic hybrids functionalized with dodecyl groups, demonstrate enhanced performance by influencing the combustion process in multiple ways.

Borate-based additives function through several mechanisms in both the condensed (solid) and gas phases during a fire. nih.govmdpi.com When subjected to high temperatures, they release water, which has a cooling effect and dilutes flammable gases. nih.gov More importantly, they promote the formation of a protective char layer. borax.comborax.com The DDP-functionalized borate hybrids exhibit a synergistic flame-retardant effect, combining the actions of the borate core and the organophosphorus surface layer. semanticscholar.orgresearchgate.net

For instance, in epoxy composites containing MBW@HA–DDP, the improved fire safety is attributed to the barrier function of the magnesium borate and hydrated alumina, the cooling effect from water vapor released by the hydrated alumina, and the catalytic action of phosphorus oxoacids generated from the DDP. rsc.orgsemanticscholar.org

A primary mechanism of flame retardancy for borates is the promotion of a stable, insulating carbonaceous char on the material's surface during combustion. borax.comborax.com This char layer acts as a physical barrier that slows down the pyrolysis of the underlying polymer and impedes the release of combustible gases that fuel the fire. mdpi.comborax.com

The introduction of DDP-modified borate hybrids significantly enhances this effect. The phosphorus-containing groups from DDP decompose into phosphorus oxoacids, which act as catalysts to increase the degree of graphitization of the char residue. rsc.orgsemanticscholar.orgscispace.com This results in a more compact, robust, and thermally stable char layer that provides superior protection to the polymer matrix. semanticscholar.orgresearchgate.net Research on epoxy composites containing 10 parts per hundred resin (phr) of MBW@HA–DDP showed the highest char residue rate of 23.4%, indicating that the DDP contributes to forming a more effective carbon layer. semanticscholar.orgscispace.com This synergistic effect ultimately inhibits the further combustion of the composite material. semanticscholar.orgresearchgate.net

In addition to flame retardancy, smoke suppression is a critical aspect of fire safety, as smoke inhalation is a major cause of fire-related fatalities. Borate compounds contribute to smoke suppression by promoting char formation at the expense of releasing volatile, smoke-producing organic fragments. borax.comborax.com

The use of DDP-modified borate hybrids has shown significant improvements in smoke suppression. Studies on epoxy composites have demonstrated that the incorporation of these additives leads to marked reductions in key smoke-related parameters.

Interactive Table: Impact of Borate-Based Additives on Fire Safety and Smoke Production in Epoxy (EP) Composites

The following table summarizes data from various studies, showing the percentage reduction in fire and smoke parameters for epoxy composites containing different functionalized borate additives compared to pure epoxy resin.

| Additive System | Loading | Peak Heat Release Rate (PHRR) Reduction | Total Heat Release (THR) Reduction | Total Smoke Production (TSP) Reduction | Peak Smoke Production Rate (PSPR) Reduction | Source(s) |

| ZIF-67/RGO-B | 2 wt% | 65.1% | 41.1% | 66.0% (Ds,max) | - | iaea.org |

| MBW@HA–DDP | 10 phr | 32.0% | 28.1% | Lower TSP | Lower SPR | rsc.orgsemanticscholar.orgscispace.com |

| MBR@LDHP-APES | 7.5 wt% | 33.9% | 33.3% | 33.0% | 52.6% | mdpi.comnih.gov |

| MH@ZB‐ODOPB | 7.5 wt% | 51.8% | 42.4% | 58.1% | 66.1% | researchgate.netresearchgate.net |

As the data indicates, the incorporation of these advanced hybrid additives significantly reduces heat release and smoke production. For example, adding 10 phr of MBW@HA–DDP to an epoxy resin resulted in lower total smoke production (TSP) and smoke production rate (SPR). rsc.orgsemanticscholar.orgscispace.com Similarly, an epoxy composite with 7.5 wt% of a magnesium hydrate-coated zinc borate hybrid (MH@ZB‐ODOPB) showed a 58.1% reduction in TSP and a 66.1% reduction in the peak smoke production rate. researchgate.netresearchgate.net This demonstrates the effectiveness of these functionalized borates in creating safer polymer materials.

Investigation of Flame Retardancy Mechanisms in Borate-Functionalized Composites

Gaseous Phase Flame Retardant Effects

Boron-containing compounds, including borate esters like dodecyl dihydrogen borate, can exert flame retardant effects in both the condensed and gaseous phases. In the gaseous phase, the mechanism primarily involves the interruption of the combustion cycle's radical chain reactions. mdpi.comcrepim.com Upon thermal decomposition, these boron compounds release volatile boron-containing species. These species, such as boric acid which can form at high temperatures, can then act as radical traps.

Mechanical Property Enhancement in Polymer Matrices (e.g., tensile and impact strength)

The incorporation of borate esters and other boron compounds into polymer matrices can significantly enhance their mechanical properties, including tensile and impact strength. This enhancement is largely dependent on the interfacial compatibility and interaction between the filler and the polymer matrix.

Similarly, studies on epoxy resin composites have demonstrated that incorporating hybrid materials, such as magnesium borate whiskers coated with other functional layers and then grafted with dodecyl dihydrogen phosphate (DDP), can improve mechanical properties. rsc.org The presence of the dodecyl chain from DDP can enhance the compatibility with the epoxy matrix. While the primary goal of such additives is often flame retardancy, they can simultaneously provide a reinforcing effect. rsc.org However, the effect is not always positive. In some cases, such as with zinc borate in wood flour/polypropylene (B1209903) composites, the crystalline nature of the additive can lead to poor compatibility and a reduction in tensile and impact strength if interfacial adhesion is not optimized. ncsu.edu

The table below summarizes findings from a study on polypropylene composites, illustrating the effect of borate additives on mechanical properties.

| Material | Tensile Strength (MPa) | Impact Strength (kJ/m²) |

| Virgin Polypropylene (PP) | 34.76 | 6.66 |

| PP / Magnesium Borate Whisker (PP/MBw) | Increased vs. Virgin PP | Increased vs. Virgin PP |

| PP / Boric Acid Ester-Modified MBw (PP/BAE-MBw) | Higher than PP/MBw | Higher than PP/MBw |

This table is generated based on qualitative and quantitative findings reported in studies on polypropylene composites. nih.govmdpi.comresearchgate.net

Catalytic Activity of Boron Compounds and Potential for Dodecyl Dihydrogen Borate

Boron compounds are recognized for their catalytic activity, primarily stemming from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital, making it a Lewis acid. mdpi.comtandfonline.com This Lewis acidity allows boron compounds to activate a wide array of substrates in numerous organic transformations. mdpi.comtandfonline.com Organoboron acids, such as boronic and boric acid, are stable and soluble in organic solvents, making them applicable as catalysts for reactions like dehydration, acylation, and carbonyl condensation. nih.govacs.org While specific research on dodecyl dihydrogen borate as a catalyst is limited, its borate ester structure suggests potential activity based on the general principles of boron catalysis.

Boron-based compounds play a significant role in catalysis, including hydrogenation and dehydrogenation reactions. tandfonline.com The development of "Frustrated Lewis Pairs" (FLPs), which are combinations of sterically hindered Lewis acids (like boranes) and Lewis bases, has enabled the activation of small molecules, including H₂. scholaris.ca This has led to metal-free systems for the hydrogenation of various unsaturated compounds. mdpi.com

While direct catalytic hydrogenation using simple borate esters is less common, the reversible nature of hydrogen storage in boron compounds is a closely related field of intense research. energy.gov Boron hydrides are known for their high hydrogen content and their ability to release hydrogen (dehydrogenation). energy.govinnovationnewsnetwork.com The reverse process, hydrogenation, is often studied with the aid of catalysts like platinum to facilitate the reabsorption of hydrogen onto boron nanoclusters. energy.gov The thermal decomposition of metal borohydrides, such as Mg(BH₄)₂, is a multi-step dehydrogenation process that can form various intermediate borane (B79455) species. mdpi.commdpi.com The potential for a compound like dodecyl dihydrogen borate to participate in or influence such processes would depend on its thermal stability and ability to interact with hydrogen under catalytic conditions.

The catalytic utility of boron compounds extends to a wide range of organic transformations. nih.gov Boron-based Lewis acids, particularly halogenated triarylboranes, are effective catalysts for various reactions, sometimes outperforming traditional metal-based catalysts. mdpi.com Boronic acids are well-known for activating hydroxyl groups, and boric acid has been used to catalyze multicomponent reactions like the Biginelli and Mannich reactions. nih.gov

Borate esters themselves have been explored as catalysts. For example, borate ester B(OCH₂CF₃)₃ has shown catalytic activity in amidation reactions. nih.gov Boron sulfonic acid (BSA), another derivative, has been employed as a solid acid catalyst for various functional group transformations and the synthesis of heterocyclic compounds like 1,5-benzodiazepines and benzimidazoles. jchemrev.com Given this precedent, dodecyl dihydrogen borate, as a borate ester, could potentially catalyze reactions involving the activation of carbonyls or alcohols, similar to other organoboron catalysts. Its long dodecyl chain might also impart specific solubility or steric properties, influencing its catalytic behavior in nonpolar media.

Potential in Energy Storage Systems (Based on general borate research)

Boron compounds are increasingly researched for their potential in energy storage, spanning both hydrogen storage and advanced battery technologies. innovationnewsnetwork.com Their unique chemical properties make them suitable for various components within these systems. borax.comborates.today

In the field of battery technology, borates are demonstrating significant promise, particularly as components in electrolytes for lithium-ion (Li-ion) and other next-generation batteries. borax.com Boron-based materials can enhance battery performance, stability, and safety. borax.comborax.com

Borate compounds are used as electrolyte additives or as core components of the electrolyte salt itself. borax.com Their function is often twofold: protecting the electrodes and improving the stability of the electrolyte. borax.com For example, borate-based additives can help in the formation of a stable solid electrolyte interphase (SEI) on the anode. borax.comin-part.com The SEI is a critical passivation layer that allows for the transport of lithium ions but prevents further decomposition of the electrolyte, which is essential for long cycle life. borax.comicmab.es Specific lithium borate salts like Lithium bis(oxalate) borate (LiBOB) and Lithium difluoro(oxalate) borate (LiDFOB) are known to improve thermal and cycling stability. borax.com

Furthermore, research into closo-borates has revealed their potential as solid-state electrolytes, which are sought after for developing safer, all-solid-state batteries. mdpi.comunige.ch These materials can exhibit high ionic conductivity and wide electrochemical stability windows. unige.ch Asymmetric borate compounds have also been developed as electrolyte additives that sacrificially oxidize on the cathode surface to form a protective layer, enhancing high-temperature performance and safety. in-part.com While direct research on dodecyl dihydrogen borate in batteries is not prominent, the broader success of borate-based electrolytes suggests that novel borate structures could be tailored for specific electrolyte properties, such as solubility and electrochemical stability. rsc.org

Research on Dodecyl Dihydrogen Borate for Hydrogen Storage Remains Undocumented

A thorough review of available scientific literature and research databases reveals a significant lack of information regarding the application of dodecyl dihydrogen borate and its derivatives in the field of hydrogen storage materials. While boron-containing compounds are a major focus of research for hydrogen storage, the specific compound "dodecyl dihydrogen borate" does not appear in studies related to this application.

The scientific community's efforts in boron-based hydrogen storage are largely concentrated on other classes of materials, most notably:

Amine-borane adducts: Compounds such as ammonia (B1221849) borane (NH₃BH₃) and its various derivatives are extensively studied due to their high hydrogen content and potential for controlled hydrogen release. sigmaaldrich.commdpi.comresearchgate.net This includes research into long-chain alkylamine boranes. researchgate.netresearchgate.net

Metal Borohydrides: Materials like sodium borohydride (B1222165) (NaBH₄) and magnesium borohydride (Mg(BH₄)₂) are well-established as potential hydrogen carriers, primarily through hydrolysis or thermal decomposition. sigmaaldrich.commdpi.com The recycling of the resulting metal borates is a key research challenge. google.comuw.edu.plcder.dz

Boron Nitride Nanomaterials: The unique properties of boron nitride nanotubes and nanosheets are being explored for their ability to physically adsorb hydrogen.

It is important to note that dodecyl dihydrogen borate is a borate ester, which is structurally distinct from the more commonly researched amine-borane adducts and metal borohydrides. While complex borate esters have been synthesized for applications such as lubricant additives, their potential for hydrogen storage has not been investigated. nih.govsciopen.com

Furthermore, while compounds with similar names, such as dodecyl dihydrogen phosphate (DDP), are used in materials science, for example, as flame retardants or for surface modification of materials like magnesium borate, this does not translate to research on the borate analogue for hydrogen storage. semanticscholar.orgscispace.comnih.govacs.orgresearchgate.net

Based on the comprehensive search of available data, there are no research findings, data tables, or scientific articles on the use of dodecyl dihydrogen borate or its derivatives for hydrogen storage. Therefore, it is not possible to provide an article on its advanced applications in this area as the foundational research does not exist.

Analytical Methodologies for Dodecyl Dihydrogen Borate Quantification and Characterization

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Composition Assessment

Chromatographic methods are fundamental for separating dodecyl dihydrogen borate (B1201080) from impurities and starting materials, allowing for its accurate quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of boronic acids and their esters, such as dodecyl dihydrogen borate, can be challenging due to their polarity and tendency to undergo dehydration or decomposition at the high temperatures used in the GC inlet. chromatographyonline.com To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. For dodecyl dihydrogen borate, a common approach is silylation, which replaces the acidic protons of the dihydrogen borate group with trimethylsilyl (TMS) groups.

The derivatized compound can then be separated on a non-polar capillary column and detected by a mass spectrometer. The mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation and identification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is often more suitable for the analysis of less volatile and thermally labile compounds like dodecyl dihydrogen borate. rsc.orgscirp.org Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry offers rapid and sensitive analysis. rsc.org A reversed-phase C18 column is typically used for separation, with a mobile phase gradient of water and an organic solvent such as acetonitrile (B52724). scirp.org The addition of a buffer, like ammonium acetate, to the mobile phase can improve peak shape and ionization efficiency. rsc.org

Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. scirp.org This method allows for the quantification of dodecyl dihydrogen borate and the identification of related impurities, such as the corresponding boroxine (a cyclic anhydride (B1165640) formed by dehydration of three molecules). rsc.org

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Expected m/z | [M-H]⁻ |

Potentiometric Titration Methods for Acidic Functional Groups

Potentiometric titration is a classic and reliable method for quantifying the acidic functional groups in dodecyl dihydrogen borate. Boric acid and its alkyl derivatives are weak Lewis acids with a pKa of approximately 9.24, making direct titration with a strong base challenging due to the lack of a sharp inflection point at the equivalence point. metrohm.com

To enhance the acidity and obtain a distinct endpoint, a polyol such as D-Mannitol is added to the sample solution. metrohm.com Mannitol complexes with the borate ion, forming a much stronger monobasic acid (a mannitol-borate ester complex). This complex can then be accurately titrated with a standardized solution of a strong base, like sodium hydroxide (B78521) (NaOH). The endpoint of the titration is determined by monitoring the potential change with a pH electrode and identifying the point of maximum inflection in the titration curve. wikipedia.org

The reaction is as follows:

B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺

[B(OH)₄]⁻ + 2 C₆H₁₄O₆ (Mannitol) ⇌ [B(C₆H₁₂O₆)₂(OH)₂]⁻ + 2 H₂O

| Volume of NaOH (mL) | pH | ΔpH/ΔV |

|---|---|---|

| 8.0 | 6.50 | - |

| 8.5 | 6.85 | 0.70 |

| 9.0 | 7.50 | 1.30 |

| 9.2 | 8.50 | 5.00 |

| 9.5 | 9.80 | 4.33 |

| 10.0 | 10.50 | 1.40 |

The equivalence point is identified at the maximum value of the first derivative (ΔpH/ΔV).

Advanced Thermal Analysis (e.g., TGA, DSC) for Thermal Stability and Decomposition Characteristics

Advanced thermal analysis techniques are essential for determining the thermal stability and decomposition profile of dodecyl dihydrogen borate.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique provides information on decomposition temperatures, the presence of residual solvents or water, and the amount of non-volatile residue. For dodecyl dihydrogen borate, a TGA thermogram would likely show a multi-step decomposition process. An initial mass loss at lower temperatures might correspond to the loss of adsorbed water, followed by the decomposition of the dodecyl alkyl chain and the borate headgroup at higher temperatures. teilar.grresearchgate.net The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study oxidative decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, and quantifies the enthalpy changes associated with these transitions. A DSC scan of dodecyl dihydrogen borate would reveal its melting point and any polymorphic transitions. Decomposition events observed in TGA will typically appear as exothermic peaks in the DSC curve. osti.gov

Combining TGA and DSC provides a comprehensive understanding of the thermal behavior. For instance, an endothermic peak in the DSC curve without a corresponding mass loss in the TGA curve would indicate a phase transition like melting.

| Temperature Range (°C) | Technique | Observed Event | Interpretation |

|---|---|---|---|

| 80 - 120 | TGA/DSC | Mass loss / Endotherm | Loss of adsorbed water or residual solvent |

| 150 - 180 | DSC | Endotherm | Melting point |

| 250 - 400 | TGA/DSC | Significant mass loss / Exotherm | Decomposition of the dodecyl chain |

| > 400 | TGA/DSC | Further mass loss / Exotherm | Decomposition of the borate group to boric oxide |

Microscopic Techniques for Morphological Analysis (e.g., SEM, TEM)

Microscopic techniques are used to visualize the physical form and structure of solid dodecyl dihydrogen borate.

Scanning Electron Microscopy (SEM)

SEM uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its morphology. filab.fr This technique is invaluable for characterizing the particle size, shape, and surface texture of powdered or solid dodecyl dihydrogen borate. mdpi.com The images can reveal whether the particles are crystalline or amorphous, aggregated or discrete, and smooth or rough. SEM is often equipped with an Energy-Dispersive X-ray Spectroscopy (EDX) detector, which allows for elemental analysis of the sample surface, confirming the presence of boron, carbon, and oxygen. filab.fr

Transmission Electron Microscopy (TEM)

TEM provides even higher resolution images than SEM by passing a beam of electrons through an ultrathin slice of the sample. While requiring more extensive sample preparation, TEM can reveal internal structures, crystallographic information, and nanoscale morphological features that are not visible with SEM.

| Technique | Information Provided | Application for Dodecyl Dihydrogen Borate |

|---|---|---|

| SEM | Particle size and distribution, shape, surface topography | Quality control of powder synthesis, understanding flowability and packing |

| EDX | Elemental composition of the surface | Confirmation of compound identity and detection of inorganic impurities |

| TEM | Internal structure, crystallographic data, nanoscale features | Analysis of crystal defects, characterization of nanomaterial forms |

Future Outlook and Emerging Research Frontiers

Rational Design of Novel Dodecyl Borate (B1201080) Architectures with Tailored Functionalities

The future development of dodecyl borate compounds will heavily rely on rational design, a strategy that moves beyond trial-and-error methods toward the predictable synthesis of molecules with specific, predetermined functions. nih.gov This approach involves the deliberate modification of the dodecyl borate structure at the molecular level to fine-tune its physicochemical properties.

Key research focuses will include:

Modification of the Dodecyl Chain: The long hydrocarbon tail offers numerous possibilities for functionalization. Introducing specific chemical groups along the twelve-carbon chain could impart new properties such as enhanced thermal stability, controlled solubility in various media, or specific binding affinities.

Engineering the Borate Headgroup: The dihydrogen borate moiety is the reactive center of the molecule. Research is exploring the creation of more complex borate clusters or the substitution of hydrogen atoms with other functional groups to alter reactivity, stability, and coordination behavior. researchgate.net This could lead to the development of novel catalysts or precursors for advanced ceramics.

Supramolecular Assembly: The amphiphilic nature of dodecyl dihydrogen borate, with its polar borate head and nonpolar dodecyl tail, makes it an ideal candidate for self-assembly into structures like micelles, vesicles, and liquid crystals. Rational design can control the geometry and stability of these assemblies for applications in drug delivery and nanotechnology. metu.edu.tr

The goal of these strategies is to create a library of dodecyl borate derivatives where each molecule is tailored for a high-performance role, from highly selective catalysts to building blocks for complex nanomaterials. acs.org

| Design Strategy | Target Functionality | Potential Application Area |

| Chain Functionalization | Enhanced thermal stability, controlled solubility | High-temperature lubricants, specialized coatings |

| Headgroup Engineering | Modified chemical reactivity, specific catalytic activity | Polymer synthesis, fine chemical production |

| Control of Self-Assembly | Formation of stable micelles or vesicles | Drug delivery, nano-encapsulation |

| Polymer Integration | Creation of functional polymers | Advanced composites, responsive materials |

Integration into Advanced Smart Materials and Responsive Systems

"Smart" or "responsive" materials, which change their properties in response to external stimuli, represent a major frontier in materials science. Boron-containing compounds, particularly boronate esters, are known for their ability to form dynamic covalent bonds that can be reversibly broken and reformed. mdpi.com This characteristic is central to creating materials that can adapt to their environment.

Future research will likely focus on integrating dodecyl dihydrogen borate into systems that respond to:

pH Changes: The stability of borate esters is often pH-dependent, allowing for the design of materials that assemble or disassemble, or release a payload, when the acidity of the environment changes. mdpi.com

Temperature Fluctuations: By incorporating dodecyl borate into thermo-responsive polymers, it is possible to create materials that alter their shape, permeability, or drug-release profile with changes in temperature. rsc.org

Chemical or Biological Analytes: The borate group can bind with diol-containing molecules, such as sugars and certain glycoproteins. This interaction can be harnessed to create sensors that detect specific biological markers or to design drug delivery systems that target particular cells.

The long dodecyl chain can further contribute to the responsiveness, for example, by influencing the hydrophobic-hydrophilic balance of a polymer network, leading to materials with tunable swelling or mechanical properties. rsc.org The development of such smart systems has potential applications in fields ranging from biomedicine to self-healing coatings and soft robotics. mdpi.com

Interdisciplinary Collaborations for Diverse Application Development

Unlocking the full potential of dodecyl dihydrogen borate and its novel architectures requires a convergence of expertise from multiple scientific disciplines. The complexity of modern materials challenges necessitates that chemists, materials scientists, engineers, biologists, and clinicians work in close collaboration. acs.org

Chemistry and Materials Science: Synthetic chemists focus on the rational design and creation of new dodecyl borate derivatives, while materials scientists investigate how these molecules can be processed and integrated into bulk materials, thin films, or nanocomposites. rsc.orgresearchgate.net

Engineering and Electronics: Engineers can apply these new materials to develop practical devices. For instance, dodecyl borate-based composites with enhanced flame retardancy could be used in electronic casings or construction materials. mdpi.comsemanticscholar.org Its dielectric properties might be exploited in novel capacitors or insulators.

Biomedicine and Pharmacology: The development of dodecyl borate-based drug delivery systems or biosensors is a prime example of interdisciplinary need. metu.edu.trresearchgate.net This requires collaboration with biologists to test for biocompatibility and efficacy in cellular models and with pharmacologists to evaluate performance in preclinical studies. frontiersin.org

Such collaborative efforts are essential to translate fundamental discoveries in the laboratory into real-world applications that address pressing needs in technology, health, and environmental science. researchgate.net

Computational Predictions and Materials Informatics for Accelerated Discovery

The traditional process of materials discovery, relying on iterative synthesis and testing, is often slow and resource-intensive. Materials informatics, a data-driven field that combines materials science with computer science and machine learning, offers a powerful alternative to accelerate this process. diva-portal.orgnih.gov

For dodecyl dihydrogen borate, computational approaches can be transformative:

Property Prediction: Quantum-chemical calculations can predict the fundamental electronic and geometric properties of new dodecyl borate architectures before they are ever synthesized. acs.org This allows researchers to screen vast numbers of potential molecules and prioritize the most promising candidates for experimental work.

Machine Learning Models: By training machine learning algorithms on existing experimental and computational data, it is possible to develop models that rapidly predict structure-property relationships. researchgate.netresearchgate.net For example, a model could predict the flame-retardant efficiency or the drug-loading capacity of a new dodecyl borate derivative based solely on its molecular structure.

Simulation of Complex Systems: Molecular dynamics simulations can model the behavior of dodecyl dihydrogen borate molecules in complex environments, such as their self-assembly in a solvent or their interaction with a biological membrane. frontiersin.org This provides insights that are often difficult to obtain through experiments alone.

By integrating these computational tools into the research workflow, scientists can create a rapid design-predict-test-learn cycle, significantly reducing the time and cost required to develop the next generation of advanced materials based on dodecyl dihydrogen borate. mpie.de

| Computational Tool | Function in Dodecyl Borate Research | Expected Outcome |

| Quantum Chemistry (e.g., DFT) | Predict electronic structure, stability, and reactivity of new derivatives. | Identification of promising synthetic targets. |

| Machine Learning | Develop models to predict properties (e.g., toxicity, solubility). researchgate.net | Rapid screening of large virtual libraries. |

| Molecular Dynamics (MD) | Simulate self-assembly, polymer interactions, and membrane transport. frontiersin.org | Understanding of nanoscale behavior and mechanisms. |

| Materials Databases | Store and share computational and experimental data. researchgate.net | Facilitating collaborative and data-driven discovery. |

Q & A

Q. What are the established synthesis protocols for dodecyl dihydrogen borate, and how can purity be verified?

Dodecyl dihydrogen borate is typically synthesized via esterification of boric acid with dodecyl alcohol under controlled acidic or catalytic conditions. Post-synthesis purification involves solvent extraction and recrystallization. Purity verification requires analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to validate functional groups, and high-performance liquid chromatography (HPLC) to assess residual reactants. For phosphate-containing analogs (e.g., dodecyl dihydrogen phosphate), mass spectrometry (MS) can confirm molecular weight .

Q. How does dodecyl dihydrogen borate function in borate buffer systems for capillary electrophoresis (CE)?

Dodecyl dihydrogen borate acts as a surfactant in CE when combined with sodium borate buffers (pH 9.0–9.4). It modifies electroosmotic flow and enhances separation efficiency by forming micelles with sodium dodecyl sulfate (SDS) in the buffer. Optimal separation of analytes (e.g., nucleosides, neurotransmitters) is achieved by adjusting borate concentration (10–100 mM) and SDS concentration (20–50 mM), which influence micelle formation and analyte partitioning .

Q. What are the key considerations for preparing stable borate buffers containing dodecyl dihydrogen borate?

Stability depends on pH adjustment (target pH 9.0–9.4 using NaOH), ionic strength (10–100 mM borate), and surfactant concentration (e.g., 0.05 M SDS). Buffers must be freshly prepared to avoid precipitation or microbial growth. Pre-filtration (0.22 µm) and degassing are recommended to eliminate particulates and air bubbles that interfere with electrophoretic separation .

Advanced Research Questions

Q. How can experimental design be optimized to study dodecyl dihydrogen borate’s role in flame-retardant epoxy composites?

Inorganic-organic dual modification of magnesium borate whiskers using dodecyl dihydrogen phosphate (analogous to borate derivatives) involves: